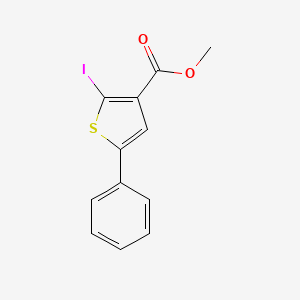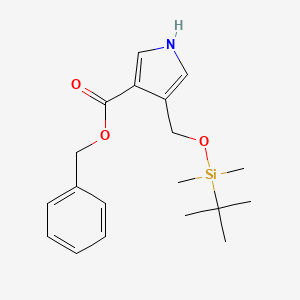
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is a complex organic compound that features a pyrrole ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a benzyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups using TBDMS chloride and the formation of the benzyl ester through esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PhIO or PhI(OAc)2.
Reducing agents: Such as LiAlH4 or NaBH4.
Nucleophiles: Such as fluoride ions for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols, while reduction of the ester group yields alcohols .
Wissenschaftliche Forschungsanwendungen
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Material Science: In the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester involves its reactivity towards nucleophiles and electrophiles. The TBDMS group acts as a protecting group, which can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The benzyl ester group can undergo hydrolysis to release the corresponding carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an aldehyde functional group.
Eigenschaften
Molekularformel |
C19H27NO3Si |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
benzyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H27NO3Si/c1-19(2,3)24(4,5)23-14-16-11-20-12-17(16)18(21)22-13-15-9-7-6-8-10-15/h6-12,20H,13-14H2,1-5H3 |
InChI-Schlüssel |
FBZFDGHWXAWBCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CNC=C1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


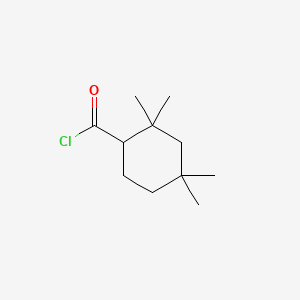
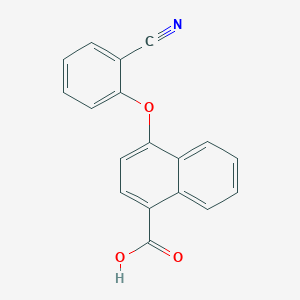

![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
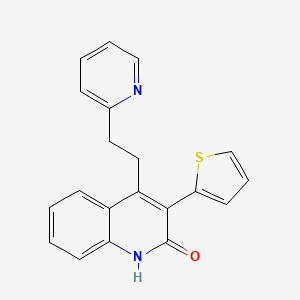
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
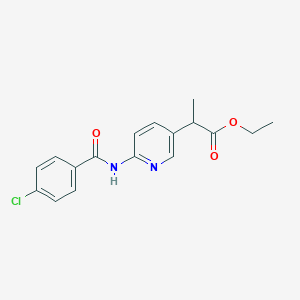
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
